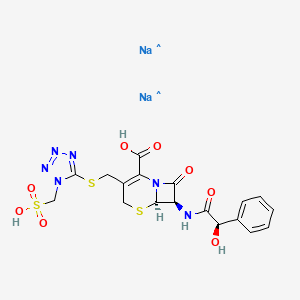![molecular formula C21H28BN3O5 B12813382 [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CEP-18770, also known as Delanzomib, is a novel, orally active proteasome inhibitor. It is a potent and reversible P2 threonine boronic acid inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the proteasome. This compound has shown significant promise in the treatment of multiple myeloma and other malignancies responsive to proteasome inhibition .
准备方法
Synthetic Routes and Reaction Conditions
CEP-18770 is synthesized through a multi-step process involving the formation of peptide boronic acid. The synthesis begins with the preparation of the acid chloride of a precursor compound using thionyl chloride, followed by a Schotten-Baumann reaction with L-threonine. The product is then crystallized from the aqueous phase after the addition of methanol and acidification .
Industrial Production Methods
The industrial production of CEP-18770 involves optimizing the synthetic route to avoid chromatography and increase yield and purity. A stable, crystalline diethanolamine adduct is used to upgrade both the chemical and optical purity of the final product. This adduct can also potentially be used as a prodrug .
化学反应分析
Types of Reactions
CEP-18770 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boronic acid moiety.
Substitution: Substitution reactions can occur at the boronic acid site, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CEP-18770, each with potentially different biological activities .
科学研究应用
CEP-18770 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Employed in research to understand the role of proteasome inhibition in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its therapeutic potential in treating multiple myeloma, medulloblastoma, and other cancers. .
Industry: Potentially used in the development of new proteasome inhibitors and related therapeutic agents.
作用机制
CEP-18770 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the down-modulation of nuclear factor-κB (NF-κB) activity and the expression of several NF-κB downstream effectors. The compound induces apoptotic cell death in multiple myeloma cell lines and primary cultures from patients. It also exhibits strong antiangiogenic activity and represses RANKL-induced osteoclastogenesis .
相似化合物的比较
Similar Compounds
Bortezomib: Another proteasome inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
CEP-18770 is unique due to its oral bioavailability and favorable cytotoxicity profile towards normal cells. It also shows a more sustained pharmacodynamic inhibition of proteasome activity in tumors relative to normal tissues, leading to complete tumor regression in preclinical models .
属性
IUPAC Name |
[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBTAPEPRWNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)

![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)



![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)


![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
